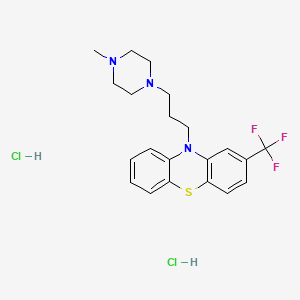

Trifluoperazine Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1959 and has 3 approved indications. This drug has a black box warning from the FDA.

Trifluoperazine is only found in individuals that have used or taken this drug. It is a phenothiazine with actions similar to chlorpromazine. It is used as an antipsychotic and an antiemetic. [PubChem]Trifluoperazine blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain; depresses the release of hypothalamic and hypophyseal hormones and is believed to depress the reticular activating system thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.

See also: Trifluoperazine (has active moiety).

Properties

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24F3N3S.2ClH/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;/h2-3,5-8,15H,4,9-14H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXDAOUXDMHXPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2F3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045085 | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440-17-5 | |

| Record name | Trifluoperazine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10H-Phenothiazine, 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOPERAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P1Y2SNF5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trifluoperazine Hydrochloride mechanism of action in neurons

An In-depth Technical Guide to the Neuronal Mechanism of Action of Trifluoperazine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: Unraveling a Classic Antipsychotic

Trifluoperazine (TFP), a member of the phenothiazine class, represents a cornerstone in the history of psychopharmacology. First approved for medical use in 1959, it became a widely utilized "typical" or first-generation antipsychotic for the management of schizophrenia and other psychotic disorders.[1][2] While newer agents have since been developed, a deep understanding of TFP's mechanism of action remains fundamentally important for researchers in neuropharmacology and drug development. Its complex interplay with multiple neuronal systems provides a valuable model for the intricate nature of psychotropic drug action.

This guide moves beyond a surface-level description to provide an in-depth, technically-focused exploration of the molecular and cellular mechanisms by which this compound exerts its effects on neurons. We will dissect its primary interactions, explore its secondary targets that contribute to its broad pharmacological profile, and discuss emerging research that continues to refine our understanding of this multifaceted compound.

Part 1: The Cornerstone of Antipsychotic Efficacy: Dopamine D2 Receptor Antagonism

The principal therapeutic action of trifluoperazine in treating psychosis is unequivocally linked to its potent antagonism of dopamine receptors, specifically the D2 subtype.[3][4] In conditions like schizophrenia, the prevailing hypothesis points to a hyperactive dopaminergic system, particularly in the brain's mesolimbic pathway.[3][5] This overactivity is thought to underlie the "positive" symptoms of the disorder, such as hallucinations and delusions.[3][6]

Trifluoperazine acts as a competitive antagonist at these postsynaptic D2 receptors.[7][8] By occupying the receptor's binding site, it prevents the endogenous ligand, dopamine, from activating the receptor. This blockade effectively dampens the excessive dopaminergic neurotransmission, leading to an alleviation of psychotic symptoms.[3][5] TFP also exhibits affinity for D1 receptors, contributing to its overall antidopaminergic profile.[1][9]

Dopamine D2 Receptor Signaling Cascade Interruption

The D2 receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gi/o alpha subunit. Upon activation by dopamine, this initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP). By blocking this receptor, trifluoperazine prevents this signaling cascade, thereby modulating downstream effectors like Protein Kinase A (PKA) and influencing neuronal excitability.

Caption: Trifluoperazine inhibits the active Ca²⁺-Calmodulin complex, preventing downstream signaling.

Part 3: A Polypharmacological Profile and its Clinical Implications

Trifluoperazine's clinical profile of both therapeutic effects and significant side effects is explained by its "polypharmacology"—its ability to interact with multiple receptor systems beyond its primary targets.

-

Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a characteristic shared with many second-generation ("atypical") antipsychotics and is thought to contribute to antipsychotic efficacy, potentially by modulating dopamine release in different brain regions. [3][10]* Alpha-Adrenergic Receptor Antagonism: Inhibition of alpha-1 adrenergic receptors can lead to vasodilation, causing orthostatic hypotension (a drop in blood pressure upon standing) and dizziness. [3][11]* Histamine H1 Receptor Antagonism: This action is the primary cause of the sedative and drowsy side effects often experienced by patients. [1][3]* Muscarinic Anticholinergic Activity: Though weaker than some other phenothiazines, TFP's anticholinergic effects can cause dry mouth, blurred vision, constipation, and urinary retention. [1][3] The most clinically significant consequence of TFP's potent D2 blockade, particularly in the nigrostriatal pathway, is the high incidence of Extrapyramidal Symptoms (EPS) . These movement-related side effects include acute dystonia (muscle spasms), akathisia (restlessness), and Parkinsonism (tremor, rigidity). [3][12]Long-term use carries the risk of tardive dyskinesia, a potentially irreversible disorder of involuntary, repetitive body movements. [1][13]

Part 4: Emerging Mechanisms of Action

Recent research continues to uncover novel cellular targets of trifluoperazine, expanding its known mechanism of action and suggesting potential for repurposing.

-

PI3K/Akt/S6K1 Pathway Inhibition: A 2020 study demonstrated that TFP can suppress the Phosphatidylinositol-3-kinase (PI3K)-Akt signaling cascade. [14]This pathway is a central regulator of cell growth, proliferation, and protein synthesis. This finding suggests a previously undescribed mechanism of action and may open avenues for its use in other disorders characterized by dysregulation of this pathway, such as Fragile X syndrome. [14]* Modulation of the Unfolded Protein Response: TFP has been shown to increase the phosphorylation of eukaryotic initiation factor 2α (eIF2α) through a PERK-dependent pathway. [15]The PERK-eIF2α axis is a key component of the endoplasmic reticulum (ER) stress response. This action highlights TFP's ability to influence fundamental cellular processes related to protein synthesis and stress management, which may have implications for its therapeutic and adverse effects. [15]

Part 5: Synthesis and Conclusion

The neuronal mechanism of action of this compound is a compelling example of multi-target pharmacology. Its therapeutic efficacy in schizophrenia is primarily driven by a potent blockade of dopamine D2 receptors in the mesolimbic system. However, this action is not isolated. The concurrent antagonism of calmodulin disrupts a fundamental calcium-dependent signaling hub within the neuron, impacting everything from neurotransmitter release to gene expression.

This dual D2/calmodulin antagonism, layered upon a wider polypharmacological profile that includes serotonergic, adrenergic, and histaminergic receptors, creates a complex net effect. While this combination is effective in mitigating psychosis, it is also responsible for a significant burden of side effects, most notably the debilitating extrapyramidal symptoms. Understanding this intricate web of interactions is not merely an academic exercise; it provides crucial insights for the development of future antipsychotics that aim to retain the efficacy of agents like TFP while minimizing their adverse effects through more targeted and refined mechanisms of action.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for D2 Receptor Affinity (Ki)

This protocol outlines the steps to determine the binding affinity of trifluoperazine for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.

-

Preparation of Membranes:

-

Homogenize tissue known to express D2 receptors (e.g., rat striatum or cells transfected with human D2 receptors) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

Set up assay tubes containing:

-

A fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration near its Kd value.

-

A range of concentrations of unlabeled trifluoperazine (the competitor), typically spanning 6-8 orders of magnitude (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Aliquots of the prepared cell membranes (e.g., 50-100 µg of protein).

-

-

Include control tubes for:

-

Total Binding: Contains only radioligand and membranes.

-

Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

-

Bring all tubes to a final, constant volume with assay buffer.

-

Incubate the tubes at a set temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes but allow the unbound radioligand to pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to sit for several hours.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding as a function of the log concentration of trifluoperazine. This will generate a sigmoidal competition curve.

-

Use non-linear regression analysis to fit the curve and determine the IC₅₀ value (the concentration of TFP that inhibits 50% of the specific radioligand binding).

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

References

-

Patsnap Synapse. (2024, June 14). What is this compound used for?[Link]

-

Brooks, P. B. (1960). Trifluoperazine (“Stelazine”) A Controlled Clinical Trial in Chronic Schizophrenia. The Journal of Mental Science, 106(445), 1437–1441. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?[Link]

-

Wikipedia. (n.d.). Trifluoperazine. [Link]

-

Gnegy, M. E., & Treisman, G. (1981). Antagonism of calmodulin-stimulated adenylate cyclase by trifluoperazine, calmidazolium and W-7 in rat cerebellar membranes. Molecular Pharmacology, 20(3), 594–601. [Link]

-

Marques, T. R., et al. (2004). Trifluoperazine for schizophrenia. Cochrane Database of Systematic Reviews. [Link]

-

Marques, T. R., et al. (2014). Trifluoperazine versus placebo for schizophrenia. Cochrane Database of Systematic Reviews. [Link]

-

Marques, T. R., et al. (2004). Trifluoperazine for schizophrenia. The Cochrane Database of Systematic Reviews, 2004(1), CD003545. [Link]

-

GlobalRx. (n.d.). Clinical Profile: this compound 10mg Tablet. [Link]

-

Marques, T. R., et al. (2014). Trifluoperazine versus placebo for schizophrenia. The Cochrane Database of Systematic Reviews, 2014(1), CD009623. [Link]

-

Li, Y., et al. (2020). Transcriptome signature analysis repurposes trifluoperazine for the treatment of fragile X syndrome in mouse model. EMBO Molecular Medicine, 12(4), e11105. [Link]

-

Xu, J., et al. (2022). The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis. Frontiers in Pharmacology, 13, 1007421. [Link]

-

Xing, R., et al. (2021). Trifluoperazine reduces apoptosis and inflammatory responses in traumatic brain injury by preventing the accumulation of Aquaporin4 on the surface of brain cells. Annals of Translational Medicine, 9(12), 987. [Link]

-

Cena, V., et al. (1984). Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry. Journal of Neurochemistry, 42(4), 1145–1150. [Link]

-

YouTube. (2025, January 29). Pharmacology of Trifluoperazine; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]

-

Drugs.com. (2025, November 5). Trifluoperazine Monograph for Professionals. [Link]

-

Vaynberg, J., et al. (2014). Opposing Orientations of the Anti-Psychotic Drug Trifluoperazine Selected by Alternate Conformations of M144 in Calmodulin. PLoS ONE, 9(10), e110103. [Link]

-

Gautvik, K. M., et al. (1984). Effects of trifluoperazine on prolactin release and cyclic AMP formation and degradation in GH4C1 pituitary cells. Molecular and Cellular Endocrinology, 37(1), 93–102. [Link]

-

Mal, T. K., et al. (2010). Allosteric effects of the antipsychotic drug trifluoperazine on the energetics of calcium binding by calmodulin. Biochemistry, 49(18), 3963–3973. [Link]

-

ResearchGate. (2025, August 6). Trifluoperazine for schizophrenia. [Link]

-

National Center for Biotechnology Information. (n.d.). Trifluoperazine. PubChem Compound Database. [Link]

-

Prescriber's Digital Reference. (n.d.). Stelazine - Drug Summary. [Link]

-

Martin, E. D., et al. (1996). Effects of trifluoperazine on synaptically evoked potentials and membrane properties of CA1 pyramidal neurons of rat hippocampus in situ and in vitro. Neuroscience, 71(4), 935–947. [Link]

-

ResearchGate. (n.d.). Evaluation of trifluoperazine and compound 48/80 as selective antagonists of calmodulin activation of the Ca2+ pump ATPase. [Link]

-

Ezenwa, C., et al. (2016). Mechanism-Driven Phase I Translational Study of Trifluoperazine in Adults with Sickle Cell Disease. Pain Research and Treatment, 2016, 7543248. [Link]

-

Drugs.com. (2025, April 14). Trifluoperazine Uses, Side Effects & Warnings. [Link]

-

Medscape. (n.d.). Stelazine (trifluoperazine) dosing, indications, interactions, adverse effects, and more. [Link]

-

Tardy, M., et al. (2014). Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia. The Cochrane Database of Systematic Reviews, 2014(7), CD009384. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

RxList. (2022, March 29). Trifluoperazine: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Trifluoperazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Tadano, T., et al. (2013). The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder. Pharmacology, Biochemistry, and Behavior, 103(3), 555–560. [Link]

-

El-Habr, E. A., et al. (2019). Dissecting the Anticancer Mechanism of Trifluoperazine on Pancreatic Ductal Adenocarcinoma. Cancers, 11(12), 1856. [Link]

-

Cleveland Clinic. (n.d.). Trifluoperazine Tablets: Uses & Side Effects. [Link]

-

MedlinePlus. (2025, November 15). Trifluoperazine. [Link]

Sources

- 1. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 2. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Articles [globalrx.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Trifluoperazine versus placebo for schizophrenia | Cochrane [cochrane.org]

- 7. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Trifluoperazine versus low‐potency first‐generation antipsychotic drugs for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdr.net [pdr.net]

- 12. Trifluoperazine for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trifluoperazine Uses, Side Effects & Warnings [drugs.com]

- 14. Transcriptome signature analysis repurposes trifluoperazine for the treatment of fragile X syndrome in mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

A Technical Guide to Trifluoperazine Hydrochloride: Mechanism and Characterization as a Dopamine D1 and D2 Receptor Antagonist

Abstract

Trifluoperazine (TFP) is a prototypical phenothiazine-class typical antipsychotic agent with a long history in the management of psychotic disorders.[1][2] Its therapeutic efficacy is primarily attributed to its potent antagonism of central dopamine receptors. This technical guide provides an in-depth exploration of Trifluoperazine Hydrochloride's mechanism of action, with a specific focus on its interaction with Dopamine D1 and D2 receptors. We will dissect its binding affinity profile, the resultant downstream signaling consequences, and provide detailed, field-proven experimental protocols for its characterization. This document is intended for researchers, neuropharmacologists, and drug development professionals seeking a comprehensive understanding and practical framework for studying Trifluoperazine and other dopamine receptor antagonists.

Introduction: A Legacy Compound in Neuropharmacology

First approved for medical use in the United States in 1959, Trifluoperazine, often recognized by its former brand name Stelazine, became a cornerstone in the treatment of schizophrenia.[3][4] As a first-generation, or "typical," antipsychotic, its development was pivotal in establishing the "dopamine hypothesis" of schizophrenia, which posits that hyperactivity of dopaminergic pathways contributes to psychotic symptoms.[5][6][7] While newer atypical antipsychotics with different side-effect profiles are now more common, TFP remains a valuable tool in both clinical settings and preclinical research due to its well-characterized and potent dopamine receptor blockade.[1][2] Beyond its antipsychotic and anxiolytic indications, TFP is also known to be a potent inhibitor of calmodulin, a key calcium-binding messenger protein, which contributes to its complex pharmacological profile and opens avenues for investigating other potential therapeutic uses.[4][8][9][10]

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride | [8][11] |

| Molecular Formula | C₂₁H₂₆Cl₂F₃N₃S | [8][11] |

| Molecular Weight | 480.4 g/mol | [8] |

| Parent Compound | Trifluoperazine (M.W. 407.50 g/mol ) | [3][12] |

| Appearance | Cream-colored, fine crystalline powder | [13] |

Core Mechanism: Antagonism of Dopamine D1 and D2 Receptors

The primary mechanism underlying TFP's antipsychotic effect is its ability to bind to and block postsynaptic dopamine receptors in the brain, particularly within the mesolimbic and mesocortical pathways.[8][14] By acting as an antagonist, TFP prevents the endogenous neurotransmitter dopamine from binding to and activating these receptors, thereby reducing excessive dopaminergic signaling that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][5][15]

Receptor Binding Affinity Profile

Trifluoperazine is not perfectly selective and interacts with a range of neurotransmitter receptors. However, its highest affinity is for the dopamine D2 receptor, a hallmark of typical antipsychotics.[5][6][16] The binding affinity of a compound is quantified by its inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |

| Dopamine D2 | 1.1 - 2.63 | [17] |

| Dopamine D1 | Binds, but with lower affinity than D2 | [3] |

| Serotonin 5-HT2A | 24 | [17] |

| Histamine H1 | 17.5 | [3] |

Note: The precise Ki for the D1 receptor is less consistently reported but is acknowledged to be weaker than for the D2 receptor.

Downstream Signaling Consequences

Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of the enzyme adenylyl cyclase, which synthesizes the second messenger cyclic adenosine monophosphate (cAMP).

-

D1-like receptors (D1 and D5) are coupled to a stimulatory G-protein (Gs). When activated by dopamine, they increase adenylyl cyclase activity, leading to a rise in intracellular cAMP levels.[18]

-

D2-like receptors (D2, D3, and D4) are coupled to an inhibitory G-protein (Gi). Their activation by dopamine inhibits adenylyl cyclase, causing a decrease in intracellular cAMP.[19]

Trifluoperazine, by blocking both D1 and D2 receptors, prevents these dopamine-mediated changes in cAMP levels. This dual antagonism forms the basis of its functional activity and can be precisely measured in vitro.

Experimental Characterization: Protocols & Workflows

To empirically determine the affinity and functional potency of Trifluoperazine, specific in vitro assays are required. The following protocols represent industry-standard methods for characterizing dopamine receptor antagonists.

Radioligand Binding Assay: Quantifying Receptor Affinity (Ki)

This assay directly measures the ability of a test compound (TFP) to displace a radioactive ligand ('radioligand') that is known to bind with high affinity to the receptor of interest. The result is an IC50 value (the concentration of TFP that displaces 50% of the radioligand), which can then be converted to a Ki value.

Objective: To determine the Ki of Trifluoperazine at the human Dopamine D2 receptor.

Materials:

-

Receptor Source: Membrane preparations from a cell line stably expressing the human D2 receptor (e.g., HEK293 or CHO cells).[20]

-

Radioligand: [³H]Spiperone or a similar D2-selective radioligand.[21][22]

-

Non-Specific Determinant: 10 µM (+)-Butaclamol or Haloperidol.[21]

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[20][21]

-

Test Compound: this compound, serially diluted in Assay Buffer.

-

Hardware: 96-well plates, glass fiber filters (GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI), filtration apparatus (cell harvester), scintillation vials, scintillation counter.[21]

Procedure:

-

Preparation: On the day of the assay, thaw the receptor membrane preparation on ice and resuspend in ice-cold Assay Buffer to a predetermined optimal protein concentration.

-

Plate Setup: In a 96-well plate, add the following components in triplicate to a final volume of 250 µL:

-

Total Binding Wells: 150 µL membranes + 50 µL Assay Buffer + 50 µL radioligand.

-

Non-Specific Binding (NSB) Wells: 150 µL membranes + 50 µL Non-Specific Determinant + 50 µL radioligand.

-

Competition Wells: 150 µL membranes + 50 µL of a Trifluoperazine dilution + 50 µL radioligand.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[23]

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through the PEI-treated glass fiber filter mat using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).[20]

-

Washing: Wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to minimize non-specific signal.[21]

-

Counting: Place the dried filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

For each TFP concentration, calculate the percent inhibition of specific binding.

-

Plot percent inhibition versus the log concentration of TFP and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[24]

-

cAMP Functional Assay: Measuring Receptor Antagonism

This assay measures the functional consequence of receptor engagement by quantifying changes in intracellular cAMP levels. It confirms that the binding of TFP translates into a functional blockade of the receptor's signaling cascade.

Objective: To determine the functional potency (IC50) of Trifluoperazine in blocking agonist-induced signaling at D1 and D2 receptors.

Materials:

-

Cell Lines: HEK293 cells stably expressing either the human D1 or D2 receptor.

-

Agonists: A selective D1 agonist (e.g., SKF-38393) and a selective D2 agonist (e.g., Quinpirole).

-

Stimulant: Forskolin (used to directly activate adenylyl cyclase in the D2 assay).[19]

-

Assay Kit: A commercial cAMP detection kit (e.g., HTRF, GloSensor™, AlphaScreen).[25]

-

Hardware: White, opaque 384-well or 96-well plates, plate reader capable of luminescence or fluorescence detection.

Procedure for D2 (Gi-coupled) Receptor Antagonism:

-

Cell Plating: Seed D2-expressing cells into a white, opaque assay plate and incubate overnight.[19]

-

Compound Addition: Remove culture medium. Add assay buffer containing serial dilutions of Trifluoperazine to the appropriate wells. Also include "agonist control" wells (no TFP) and "basal" wells (no TFP, no agonist).

-

Pre-incubation: Incubate the plate for 10-20 minutes at room temperature to allow TFP to bind to the receptors.

-

Agonist Addition: Add the D2 agonist (e.g., Quinpirole) at a pre-determined EC₈₀ concentration (a concentration that gives 80% of its maximal inhibitory effect) to all wells except the "basal" wells.

-

Forskolin Stimulation: Add Forskolin to ALL wells to stimulate adenylyl cyclase and produce a robust cAMP signal. The D2 agonist will inhibit this signal, and TFP will block that inhibition.[19]

-

Incubation: Incubate for 15-30 minutes at room temperature.

-

Detection: Add the cAMP detection reagents according to the manufacturer's protocol (this step typically includes cell lysis) and incubate for the recommended time (e.g., 60 minutes).

-

Data Acquisition: Read the plate using a luminometer or HTRF-compatible plate reader.

-

Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP response against the log concentration of Trifluoperazine. The data will show that as TFP concentration increases, it blocks the inhibitory effect of the D2 agonist, causing the cAMP level to return towards the forskolin-only control level. Fit the curve to determine the IC50 of functional antagonism.

The procedure for the D1 (Gs-coupled) receptor is similar but simpler: after pre-incubation with TFP, cells are stimulated with a D1 agonist (no Forskolin is needed). TFP will inhibit the agonist's ability to increase cAMP.

In Vivo and Clinical Relevance

The in vitro antagonism of D1 and D2 receptors translates directly to Trifluoperazine's in vivo effects. Positron Emission Tomography (PET) studies in humans have shown that clinical antipsychotic efficacy is achieved when 60-80% of the D2 receptors in the striatum are occupied by the drug.[7] However, occupancy above ~78% is strongly correlated with the emergence of extrapyramidal side effects (EPS), such as parkinsonism and dystonia, which are a direct result of excessive D2 blockade in the nigrostriatal pathway.[14][24] This narrow therapeutic window highlights the critical importance of understanding the dose-occupancy relationship, which is fundamentally dictated by the drug's binding affinity (Ki).

Conclusion

This compound is a powerful pharmacological tool and a historically significant therapeutic agent whose primary mechanism of action is the potent antagonism of dopamine D1 and D2 receptors. Its high affinity for the D2 receptor is central to both its therapeutic effects in psychosis and its potential for motor side effects. By employing rigorous in vitro methodologies such as radioligand binding and cAMP functional assays, researchers can precisely quantify its receptor interaction profile. A thorough understanding of these principles and protocols is essential for the continued study of dopaminergic systems and the development of next-generation neuromodulatory therapies.

References

-

BenchChem. (n.d.). Application Notes and Protocols for Dopamine Receptor Binding Assays with Labeled Ligands. Retrieved from BenchChem website.[21]

-

Bio-protocol. (n.d.). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays. Bio-protocol, 4(2).[26]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from Patsnap Synapse.[5]

-

GlobalRx. (n.d.). Clinical Profile: this compound 10mg Tablet. Retrieved from GlobalRx.[16]

-

Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from Patsnap Synapse.[1]

-

BenchChem. (n.d.). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. Retrieved from BenchChem website.[20]

-

Wikipedia. (n.d.). Trifluoperazine. Retrieved from Wikipedia.[3]

-

Cisbio. (2019, March 15). Measurement of cAMP for Gαs-and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from Cisbio website.[27]

-

Journal of Human Sciences. (2023). An Overview of Antipsychotics: Mechanisms of Action. Journal of Human Sciences, 4(1).[6]

-

Abbracchio, M. P., et al. (n.d.). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. National Institutes of Health.[25]

-

BenchChem. (n.d.). Application Notes and Protocols for cAMP Functional Assays of TAS2R14 G-protein Coupling. Retrieved from BenchChem website.[19]

-

YouTube. (2025, January 29). Pharmacology of Trifluoperazine; Phamacokinetics, Mechanism of Action, Uses, Effects. Retrieved from YouTube.[28]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[23]

-

PubChem. (n.d.). This compound. Retrieved from PubChem.[8]

-

Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell. Retrieved from Revvity website.[29]

-

National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from NCBI.[18]

-

Leysen, J. E., et al. (2010, April 30). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. PubMed.[22]

-

National Cancer Institute. (n.d.). Definition of this compound. NCI Drug Dictionary.[30]

-

PubChem. (n.d.). Trifluoperazine. Retrieved from PubChem.[12]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020, July 1). Trifluoperazine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health.[2]

-

Kapur, S., Agid, O., Mizrahi, R., & Li, M. (n.d.). How antipsychotics work—From receptors to reality. PubMed Central.[15]

-

Howland, R. H. (2016). Trifluoperazine: A Sprightly Old Drug. Journal of Psychosocial Nursing and Mental Health Services, 54(1), 20-22.[4]

-

ResearchGate. (n.d.). Chemical structure of trifluoperazine. Retrieved from ResearchGate.[13]

-

DrugBank. (n.d.). Trifluoperazine Dihydrochloride. Retrieved from DrugBank.[11]

-

The British Journal of Psychiatry. (2018, January 2). Dopamine and antipsychotic drug action revisited. Cambridge University Press.[24]

-

Wang, C., et al. (2018, September 26). The antipsychotic agent this compound suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis. PubMed Central.[31]

-

Marquez, A., et al. (n.d.). Trifluoperazine for schizophrenia. PubMed Central.[14]

-

Pediatric Oncall. (n.d.). Trifluoperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index.[32]

-

Chen, C. H., et al. (n.d.). Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent. PubMed Central.[33]

-

Khokhar, J. Y., et al. (n.d.). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. PubMed Central.[34]

-

Weston-Green, K. (2022, June 15). Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. Frontiers in Psychiatry.[7]

-

BenchChem. (n.d.). A Comparative Analysis of Trifluperidol Hydrochloride Binding Kinetics at Dopamine D2 and Serotonin 5-HT2A Receptors. Retrieved from BenchChem website.[17]

-

Frontiers Media S.A. (2022, October 31). The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis. Retrieved from Frontiers website.[9]

-

National Institutes of Health. (2022, November 1). The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis. PubMed Central.[10]

-

Selleck Chemicals. (n.d.). Trifluoperazine Dopamine Receptor inhibitor. Retrieved from Selleck Chemicals website.[35]

Sources

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Trifluoperazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Trifluoperazine - Wikipedia [en.wikipedia.org]

- 4. Trifluoperazine: A Sprightly Old Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. jebms.org [jebms.org]

- 7. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]

- 8. This compound | C21H26Cl2F3N3S | CID 66064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis [frontiersin.org]

- 10. The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoperazine Dihydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. Trifluoperazine | C21H24F3N3S | CID 5566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Trifluoperazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How antipsychotics work—From receptors to reality - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Articles [globalrx.com]

- 17. benchchem.com [benchchem.com]

- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Dopamine and antipsychotic drug action revisited | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 25. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bio-protocol.org [bio-protocol.org]

- 27. researchgate.net [researchgate.net]

- 28. youtube.com [youtube.com]

- 29. resources.revvity.com [resources.revvity.com]

- 30. Facebook [cancer.gov]

- 31. The antipsychotic agent this compound suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Trifluoperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 33. Repurposing the Antipsychotic Trifluoperazine as an Antimetastasis Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 35. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Calmodulin Inhibitory Effects of Trifluoperazine Hydrochloride

This guide provides a comprehensive technical overview of the inhibitory interaction between Trifluoperazine Hydrochloride (TFP) and Calmodulin (CaM), a critical calcium-sensing protein. It is intended for researchers, scientists, and professionals in drug development who are investigating calmodulin-mediated signaling pathways and the mechanisms of small molecule inhibitors.

Part 1: Foundational Concepts: Calmodulin and Trifluoperazine

Calmodulin: The Versatile Calcium Messenger

Calmodulin (CaM) is a highly conserved, multifunctional calcium-binding protein expressed in all eukaryotic cells.[1] It functions as a primary intracellular transducer of calcium signals, translating fluctuations in cytosolic Ca²⁺ concentration into a wide array of cellular responses.[2]

Structurally, CaM is a small, dumbbell-shaped protein of approximately 16.7 kDa, composed of 148 amino acids.[1] It features two globular domains, the N- and C-terminal domains, connected by a flexible central linker. Each domain contains two "EF-hand" motifs, which are high-affinity binding sites for calcium ions, allowing a single calmodulin molecule to bind up to four Ca²⁺ ions.[2]

The binding of calcium to calmodulin is a cooperative process that induces a profound conformational change.[3] In its calcium-free (apo-CaM) state, the protein exists in a more compact form. Upon saturation with Ca²⁺, the EF-hands undergo a rearrangement, exposing hydrophobic surfaces on each globular domain.[4] These exposed hydrophobic pockets are crucial for calmodulin's ability to recognize and bind to a multitude of target proteins, thereby modulating their activity.[4][5] Calmodulin's targets are diverse and include protein kinases (like CaMKII), phosphatases, ion channels, and transcription factors, implicating it in processes ranging from muscle contraction and neurotransmission to cell proliferation and apoptosis.[1][3]

This compound (TFP): A Phenothiazine with Diverse Actions

This compound is a phenothiazine derivative, widely recognized for its use as an antipsychotic and antiemetic agent.[6][7] Its therapeutic effects are primarily attributed to its antagonism of dopamine D1 and D2 receptors in the brain.[6][8]

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine;dihydrochloride |

| Molecular Formula | C₂₁H₂₆Cl₂F₃N₃S |

| Molecular Weight | 480.4 g/mol [6] |

| Synthesis | Typically synthesized by reacting 2-(trifluoromethyl)-10H-phenothiazine with 1-(3-chloropropyl)-4-methylpiperazine.[9][10] |

Beyond its effects on dopamine receptors, TFP is a potent inhibitor of calmodulin.[11][12] This "off-target" effect has made TFP a valuable pharmacological tool for studying calmodulin-dependent processes and serves as a lead compound for the development of more specific calmodulin antagonists.

Part 2: The Molecular Interaction: TFP's Inhibition of Calmodulin

Mechanism of Action: A Conformational Hijacking

The inhibitory effect of Trifluoperazine on calmodulin is a direct consequence of its binding to the calcium-saturated form of the protein (Ca²⁺-CaM).[4] TFP interacts with the hydrophobic pockets that are exposed upon calcium binding.[4] This interaction induces a significant conformational change in Ca²⁺-CaM, causing the extended dumbbell-shaped protein to collapse into a more compact, globular structure.[4][13] By occupying these critical hydrophobic sites and altering the protein's conformation, TFP effectively prevents Ca²⁺-CaM from binding to and activating its downstream target enzymes and proteins.[4][14] This competitive inhibition is the cornerstone of TFP's action as a calmodulin antagonist.

Binding Sites and Stoichiometry

Structural studies, including X-ray crystallography and NMR spectroscopy, have revealed the specifics of TFP's binding to calmodulin.[15][16] TFP binds to hydrophobic clefts in both the N- and C-terminal domains of Ca²⁺-CaM.[17] The binding stoichiometry is not fixed and can vary, with complexes of 1:1, 2:1, and 4:1 (TFP:CaM) being reported.[18] The C-terminal domain appears to have a higher affinity for TFP.[19] At a 2:1 ratio, one TFP molecule binds to the C-terminal hydrophobic pocket, and the second interacts with an interdomain site.[15]

Downstream Consequences of Calmodulin Inhibition

By sequestering Ca²⁺-CaM in an inactive conformation, TFP disrupts a multitude of cellular signaling pathways. For instance, it has been shown to inhibit the activity of calmodulin-dependent enzymes such as Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and phosphodiesterase.[20][21] This has far-reaching physiological consequences, including the blockage of catecholamine secretion from chromaffin cells, a process that is dependent on calmodulin.[11] The ability of TFP to interfere with these fundamental cellular processes has also led to investigations into its potential as an anticancer and antiviral agent.[22][23] However, it is important to note that TFP is not entirely specific to calmodulin and can inhibit other enzymes, such as certain ATPases, at higher concentrations.[12]

Part 3: Experimental Analysis of the TFP-Calmodulin Interaction

A multi-faceted approach is required to fully characterize the inhibitory effects of TFP on calmodulin. The following section details the key experimental protocols and data interpretation strategies.

Visualizing the Calmodulin Signaling Pathway and its Inhibition by TFP

The following diagram illustrates the central role of calmodulin in cellular signaling and how TFP intervenes.

Caption: Calmodulin signaling pathway and TFP inhibition.

Experimental Workflow for Characterizing TFP as a Calmodulin Inhibitor

The following workflow outlines a typical experimental pipeline for investigating the inhibitory properties of a compound like TFP on calmodulin.

Caption: Workflow for characterizing TFP's inhibition of Calmodulin.

Detailed Experimental Protocols

A prerequisite for in vitro assays is a highly pure calmodulin sample. A common method involves hydrophobic interaction chromatography.

Protocol: Calmodulin Purification using Phenyl Sepharose Chromatography

-

Lysis: Resuspend E. coli cells overexpressing calmodulin in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 1 mM EGTA, 1 mM EDTA, 1 mM DTT, 0.1 mM PMSF) and lyse by sonication.[17]

-

Clarification: Centrifuge the lysate at high speed (e.g., 12,500 x g for 20 minutes) to pellet cellular debris.[17]

-

Binding: Apply the clarified lysate to a Phenyl Sepharose column equilibrated with lysis buffer.[17]

-

Washing: Wash the column extensively with a wash buffer containing Ca²⁺ (e.g., 25 mM Tris-HCl pH 7.4, 2 mM CaCl₂, 0.1 mM EDTA, 0.5 mM DTT) to remove unbound proteins.[17] A high salt wash (e.g., with 1 M NaCl) can be included to remove non-specifically bound proteins.[17]

-

Elution: Elute the bound calmodulin using a buffer containing a calcium chelator like EGTA (e.g., 10 mM Tris-HCl pH 7.5, 2 mM EGTA), which will cause a conformational change in calmodulin, leading to its release from the hydrophobic resin.[17]

-

Verification: Confirm the purity and identity of the eluted calmodulin using SDS-PAGE and Western blotting.

This technique relies on the quenching of intrinsic tryptophan or tyrosine fluorescence of calmodulin upon TFP binding.

Protocol: Determining TFP-Calmodulin Binding Affinity

-

Solution Preparation:

-

Prepare a stock solution of purified calmodulin (e.g., 2-5 µM) in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 1 mM CaCl₂).

-

Prepare a concentrated stock solution of TFP hydrochloride in the same buffer.

-

-

Instrumentation Setup:

-

Set the fluorescence spectrophotometer to an excitation wavelength of ~280 nm (for tryptophan and tyrosine) and a scanning emission range of 300-400 nm.[24]

-

-

Titration:

-

Place the calmodulin solution in a quartz cuvette.

-

Sequentially add small aliquots of the TFP stock solution to the cuvette, mixing thoroughly after each addition.

-

Record the fluorescence emission spectrum after each addition.

-

-

Data Analysis:

-

Measure the decrease in fluorescence intensity at the emission maximum (typically around 340-350 nm) as a function of TFP concentration.

-

Plot the change in fluorescence against the TFP concentration and fit the data to a suitable binding isotherm (e.g., the Stern-Volmer equation for quenching or a one-site binding model) to calculate the dissociation constant (Kd).

-

ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

Protocol: ITC Analysis of TFP-Calmodulin Interaction

-

Sample Preparation:

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells.

-

Load the calmodulin solution into the sample cell and the TFP solution into the injection syringe.

-

Equilibrate the system to the desired temperature (e.g., 25°C).

-

-

Titration:

-

Perform a series of small, timed injections of the TFP solution into the calmodulin solution while stirring.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of TFP to calmodulin.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[7]

-

This functional assay measures how TFP affects the activity of a known calmodulin-dependent enzyme.

Protocol: Inhibition of Calmodulin-Dependent Phosphodiesterase (PDE1)

-

Reaction Components:

-

Assay Buffer: e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM CaCl₂.

-

Bovine brain calmodulin.

-

Calmodulin-dependent phosphodiesterase (PDE1).

-

Substrate: cyclic AMP (cAMP).

-

TFP hydrochloride at various concentrations.

-

-

Assay Procedure:

-

In a microplate, combine the assay buffer, calmodulin, PDE1, and varying concentrations of TFP.

-

Pre-incubate the mixture for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for TFP-calmodulin binding.

-

Initiate the enzymatic reaction by adding cAMP.

-

Incubate for a specific duration (e.g., 20-30 minutes).

-

Terminate the reaction (e.g., by boiling or adding a stop solution).

-

-

Detection:

-

Quantify the amount of AMP produced (or remaining cAMP) using a suitable method, such as a commercially available colorimetric or fluorescent assay kit.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition at each TFP concentration relative to a control without TFP.

-

Plot the percentage of inhibition versus the logarithm of the TFP concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of TFP that inhibits 50% of the enzyme's activity).

-

Quantitative Data Summary

The following table summarizes representative binding and inhibition constants for the interaction of TFP with calmodulin and calmodulin-dependent processes.

| Parameter | Value | Method | Organism/System |

| IC₅₀ | 2.2 x 10⁻⁶ M | Catecholamine Secretion (K⁺ induced) | Bovine Adrenal Chromaffin Cells[11] |

| IC₅₀ | 2 x 10⁻⁷ M | Catecholamine Secretion (Acetylcholine induced) | Bovine Adrenal Chromaffin Cells[11] |

| IC₅₀ | 28 µM | L-type Ca²⁺ Current Inhibition | Helix aspersa Neurons[26] |

| EC₅₀ | 5.2 µM | Ryanodine Receptor 2 Activation | Ventricular Myocytes[27] |

| Kd | 1-5 µM | TFP release from Ca²⁺₄-CaM | Not specified[18] |

| Binding Free Energy (ΔG) | -6.9 to -7.8 kcal/mol | Computational Docking | In silico[23] |

Note: Values can vary depending on the specific experimental conditions (e.g., pH, temperature, buffer composition).

Part 4: Conclusion and Future Directions

This compound serves as a classic example of a small molecule inhibitor that targets the protein-protein interaction interface of a key signaling molecule. Its mechanism, which involves the calcium-dependent binding to hydrophobic pockets on calmodulin and the subsequent induction of an inhibitory conformational change, is well-characterized. The experimental protocols detailed in this guide provide a robust framework for investigating this and similar interactions.

While TFP's lack of absolute specificity makes it more of a pharmacological tool than a therapeutic agent for calmodulin-related disorders, it remains an invaluable compound for probing the roles of calmodulin in cellular physiology and pathophysiology. Future research may focus on leveraging the structural understanding of the TFP-calmodulin complex to design more potent and selective calmodulin antagonists with therapeutic potential for a range of diseases, from cancer to neurological disorders.

Part 5: References

-

Stefan, M. I., et al. (2012). Calcium Input Frequency, Duration and Amplitude Differentially Modulate the Relative Activation of Calcineurin and CaMKII. PLoS ONE, 7(8), e43810. [Link]

-

Wikipedia. (n.d.). Calmodulin. Retrieved from [Link]

-

Tidow, H., & Nissen, P. (2013). Structural diversity of calmodulin binding to its target sites. FEBS Journal, 280(21), 5551-5565. [Link]

-

Biology Dictionary. (2017). Calmodulin. Retrieved from [Link]

-

Study.com. (n.d.). Calmodulin Structure, Function & Examples. Retrieved from [Link]

-

O'Day, D. H. (2018). Next generation calmodulin affinity purification: Clickable calmodulin facilitates improved protein purification. PLoS ONE, 13(6), e0197598. [Link]

-

Kaleka, K. S., et al. (2022). Pull-Down: Calmodulin-Binding Proteins l Protocol Preview. JoVE. [Link]

-

Vandonselaar, M., et al. (1994). Trifluoperazine-induced conformational change in Ca(2+)-calmodulin. Nature Structural Biology, 1(11), 795-801. [Link]

-

Vertessy, B. G., et al. (1998). Simultaneous binding of drugs with different chemical structures to Ca2+-calmodulin: crystallographic and spectroscopic studies. Biochemistry, 37(44), 15300-15310. [Link]

-

A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway. (2020). Journal of Cell Communication and Signaling, 15, 117-125. [Link]

-

Optimization of calmodulin-affinity chromatography for brain and organelles. (2018). Journal of Neuroscience Methods, 307, 219-227. [Link]

-

Development of a New Analytical Method for Estimation of Trifluoperazine-HCl in Pharmaceutical Formulation. (2022). International Journal of Drug Delivery Technology, 12(1), 56-61. [Link]

-

Proteopedia. (2019). Calmodulin JMU. Retrieved from [Link]

-

Interactions of the AntiPsychotic Drug Trifluoperazine with Calmodulin. (2010). Proteins: Structure, Function, and Bioinformatics, 78(10), 2265-2282. [Link]

-

Evaluation of trifluoperazine and compound 48/80 as selective antagonists of calmodulin activation of the Ca2+ pump ATPase. (1984). Cell Calcium, 5(3), 237-251. [Link]

-

Feldkamp, M. D., et al. (2010). Allosteric effects of the anti-psychotic drug trifluoperazine on the energetics of calcium binding by calmodulin. Proteins, 78(10), 2265-2282. [Link]

-

Wade, P. D., & Freed, L. A. (1982). Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry. Neuroscience, 7(9), 2277-2286. [Link]

-

Raess, B. U., & Vincenzi, F. F. (1980). Trifluoperazine inhibition of calmodulin-sensitive Ca2+-ATPase and calmodulin insensitive (Na+ +K+)- and Mg2+-ATPase activities of human and rat red blood cells. Molecular Pharmacology, 18(2), 253-258. [Link]

-

Yar, T., et al. (1999). Trifluoperazine enhancement of Ca2+-dependent inactivation of L-type Ca2+ currents in Helix aspersa neurons. General Physiology and Biophysics, 18(2), 147-159. [Link]

-

Cook, W. J., et al. (1994). Drug binding by calmodulin: crystal structure of a calmodulin-trifluoperazine complex. Biochemistry, 33(51), 15259-15265. [Link]

-

Craig, T. A., et al. (1988). Trifluoperazine binding to mutant calmodulins. Biochemistry, 27(25), 9075-9080. [Link]

-

Feldkamp, M. D., et al. (2010). Allosteric effects of the antipsychotic drug trifluoperazine on the energetics of calcium binding by calmodulin. Proteins, 78(10), 2265-2282. [Link]

-

The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis. (2022). Frontiers in Pharmacology, 13, 1012104. [Link]

-

Acute Inhibition of Ca2+/Calmodulin-Dependent Protein Kinase II Reverses Experimental Neuropathic Pain in Mice. (2009). Molecular Pain, 5, 41. [Link]

-

Does Protein Kinases exhibit Binding Affinity with Antipsychotic Drugs? – A Molecular Docking Approach. (2016). Journal of Computer Science & Systems Biology, 9(4). [Link]

-

Gpatindia. (2020). TRIFLUOPERAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Trifluoperazine Nano‐Level Assay in Pharmaceutical Formulation Using a Green and Simple Spectrofluorometric Approach Based on. (2021). Luminescence, 36(5), 1546-1553. [Link]

-

formulation and in-vitro evaluation of this compound bilayer floating tablet. (2012). International Journal of Pharmacy and Biological Sciences, 2(1), 168-176. [Link]

-

Opposing Orientations of the Anti-Psychotic Drug Trifluoperazine Selected by Alternate Conformations of M144 in Calmodulin. (2014). Journal of Molecular Biology, 426(18), 3144-3158. [Link]

-

Qin, J., et al. (2009). Trifluoperazine: a ryanodine receptor agonist. Pflügers Archiv - European Journal of Physiology, 458(4), 643-651. [Link]

-

Google Patents. (n.d.). CN102690245A - Method for preparing this compound. Retrieved from

-

Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry. (2020). Bio-protocol, 10(7), e3571. [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

-

A Covalent Calmodulin Inhibitor as a Tool to Study Cellular Mechanisms of K-Ras-Driven Stemness. (2021). Frontiers in Cell and Developmental Biology, 9, 706915. [Link]

-

Spectral studies of the Ca2+-dependent interaction of trifluoperazine with S100b. (1986). Journal of Inorganic Biochemistry, 28(2-3), 155-163. [Link]

-

Studies on the interaction of daurisoline alkaloid derivatives and calmodulin by fluorescence spectroscopy. (1996). Sheng Wu Hua Xue Yu Sheng Wu Wu Li Xue Bao (Shanghai), 28(1), 51-56. [Link]

-

TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

-

Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. (2024). STAR Protocols, 5(4), 103737. [Link]

-

Interactions of spin-labeled calmodulin with trifluoperazine and phosphodiesterase in the presence of Ca(II), Cd(II), La(III), Tb(III), and Lu(III). (1986). Journal of Biological Chemistry, 261(32), 14939-14944. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Experimental and computational approaches for the study of calmodulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. BMRB Featured System: Calmodulin [bmrb.io]

- 5. researchgate.net [researchgate.net]

- 6. Screening in a cell-based assay for inhibitors of microglial nitric oxide production reveals calmodulin-regulated protein kinases as potential drug discovery targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 8. Protein–protein interaction - Wikipedia [en.wikipedia.org]

- 9. learn.peaktutors.com [learn.peaktutors.com]

- 10. CN102690245A - Method for preparing this compound - Google Patents [patents.google.com]

- 11. Trifluoperazine, a calmodulin inhibitor, blocks secretion in cultured chromaffin cells at a step distal from calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Aspects and Prediction of Calmodulin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoperazine Regulation of Calmodulin Binding to Fas: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Expression and Purification of Calmodulin for NMR and Other Biophysical Applications | Springer Nature Experiments [experiments.springernature.com]

- 16. journalsapi.israa.edu.ps [journalsapi.israa.edu.ps]

- 17. Next generation calmodulin affinity purification: Clickable calmodulin facilitates improved protein purification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A high pressure study of calmodulin-ligand interactions using small-angle X-ray and elastic incoherent neutron scattering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 21. Interactions of spin-labeled calmodulin with trifluoperazine and phosphodiesterase in the presence of Ca(II), Cd(II), La(III), Tb(III), and Lu(III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Opposing Orientations of the Anti-Psychotic Drug Trifluoperazine Selected by Alternate Conformations of M144 in Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 26. Trifluoperazine enhancement of Ca2+-dependent inactivation of L-type Ca2+ currents in Helix aspersa neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Trifluoperazine: a ryanodine receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to Trifluoperazine Hydrochloride's Modulation of Core Signal Transduction Pathways

This guide provides an in-depth exploration of the molecular mechanisms through which Trifluoperazine Hydrochloride (TFP), a cornerstone typical antipsychotic, exerts its pharmacological effects. Moving beyond its established clinical applications, we will dissect its interactions with key signal transduction pathways at a granular level. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of TFP's cellular impact.

Introduction: Beyond Dopamine Receptor Antagonism

Trifluoperazine, a member of the phenothiazine class, has been a mainstay in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic efficacy has long been attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2][3] However, a deeper investigation reveals a more complex pharmacological profile. TFP's influence extends to a variety of other receptors and intracellular signaling molecules, leading to a cascade of downstream effects that are critical to both its therapeutic actions and its side-effect profile.[1][4] This guide will illuminate these multifaceted interactions, providing a technical roadmap for studying and understanding the intricate signaling web perturbed by this well-established compound.

Primary Molecular Targets: The Initiating Events

The journey of TFP's cellular impact begins at its primary binding sites. Understanding these initial interactions is fundamental to comprehending the subsequent signaling cascade.

Dopamine D2 Receptor Blockade

At the heart of TFP's antipsychotic action is its high-affinity antagonism of the dopamine D2 receptor, a G-protein coupled receptor (GPCR).[1][2] TFP competitively binds to these receptors, preventing the endogenous ligand, dopamine, from activating them. This blockade directly impacts downstream signaling pathways regulated by D2 receptor activation.

| Target | IC50 Value | Reference |

| Dopamine D2 Receptor | 1.2 nM | [5][6] |

Calmodulin Inhibition

Beyond its effects on dopamine receptors, TFP is a well-characterized inhibitor of calmodulin (CaM).[5][7] Calmodulin is a ubiquitous and essential calcium-binding protein that acts as a key intracellular transducer of calcium signals.[8][9] By binding to CaM, TFP prevents the conformational changes induced by calcium, thereby inhibiting the activation of a multitude of CaM-dependent enzymes and proteins.[7][10] This interaction has profound implications for numerous cellular processes.

Dissecting the Downstream Dominoes: Key Signaling Pathways

The initial binding of TFP to its primary targets triggers a series of events that reverberate through several interconnected signaling pathways. Here, we explore the most significantly affected cascades.

The cAMP/PKA Pathway: A Tale of Inhibition

The dopamine D2 receptor is a Gi-coupled receptor. Its activation by dopamine leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, reduced activity of Protein Kinase A (PKA). By blocking the D2 receptor, TFP disinhibits adenylyl cyclase, leading to an increase in cAMP levels and PKA activity.

Diagram 1: TFP's Effect on the cAMP/PKA Pathway

Caption: TFP inhibits calmodulin, disrupting calcium signaling and indirectly modulating calcium-dependent PKC isoforms.

Similar to PKA, PKC activity can be determined by measuring the phosphorylation of a specific substrate.

Principle: This assay quantifies the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. [11][12]The activity of calcium-dependent PKC isoforms can be assessed by performing the assay in the presence and absence of calcium.

Methodology:

-

Cell Culture and Treatment: As described for the PKA assay.

-

Cell Lysis and Protein Quantification: As described for the PKA assay.

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the cell lysate (containing PKC), a specific PKC substrate cocktail, and an inhibitor cocktail to block other kinases. [12] * Add a lipid activator, as many PKC isoforms require lipids for activation. [12][13] * Initiate the reaction by adding a Magnesium/ATP cocktail containing [γ-³²P]ATP. [12] * Incubate the reaction mixture at 30°C for a defined period (e.g., 10 minutes). [12]4. Separation and Quantification: As described for the PKA assay.

-

-

Data Analysis: Calculate PKC activity and compare treated samples to the vehicle control. To specifically assess calcium-dependent PKC activity, perform parallel reactions with and without calcium in the reaction buffer.

The MAPK/ERK Pathway: A Point of Convergence

The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. [14]This pathway can be activated by various GPCRs. The effect of TFP on the MAPK/ERK pathway is complex and can be cell-type and context-dependent. It can be influenced by its actions on D2 receptors and by the crosstalk from the PKA and PKC pathways.

Diagram 3: Investigating TFP's Effect on the MAPK/ERK Pathway Workflow

Caption: A typical workflow for assessing the impact of TFP on the MAPK/ERK pathway using Western blotting.

Western blotting is a robust technique to measure the activation of ERK by detecting its phosphorylated form (p-ERK). [14][15][16][17] Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK provides a measure of ERK activation.

Methodology:

-

Cell Culture, Treatment, and Lysis: As described in the previous protocols.

-

SDS-PAGE:

-

Denature protein samples in Laemmli buffer.

-

Load equal amounts of protein onto a polyacrylamide gel and separate them by electrophoresis. [15]3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. [15]5. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)). [15]6. Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. [15]7. Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin). [15]9. Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-ERK to total ERK for each sample and compare the TFP-treated samples to the vehicle control.

Concluding Remarks: A Systems-Level Perspective

The effects of this compound on cellular signaling are not confined to a single pathway but represent a complex interplay of multiple interconnected cascades. Its primary interactions with dopamine D2 receptors and calmodulin initiate a ripple effect that perturbs the delicate balance of intracellular communication. A thorough understanding of these mechanisms is paramount for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the intricate molecular pharmacology of TFP and other psychoactive compounds.

References

-

Shukla, A. K. (2017). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1654, 15-24. [Link]

-

Enzo Life Sciences. PKA kinase activity kit. [Link]

-

Sun, Z., & Wang, H. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1969. [Link]

-

Sun, Z., & Wang, H. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1969. [Link]

-

Patsnap Synapse. What is the mechanism of this compound?. [Link]

-

Creative Biolabs. cAMP/PKA Pathway-CRE/CREB Reporter Kit. [Link]

-

Newton, A. C. (2002). Enzyme Assays for Protein Kinase C Activity. In Protein Kinase C Protocols (pp. 13-20). Humana Press. [Link]

-

Kostenis, E. (Ed.). (2018). G Protein-Coupled Receptor Signaling: Methods and Protocols. Humana Press. [Link]

-

Tidball, A. M., & Johnson, C. K. (2014). Allosteric Effects of the Anti-Psychotic Drug Trifluoperazine on the Energetics of Calcium Binding by Calmodulin. Biophysical journal, 106(6), 1334–1344. [Link]

-

Kaleka, K. S., Petersen, A. N., Florence, M. A., & Gerges, N. Z. (2012). Pull-down of Calmodulin-binding Proteins. Journal of visualized experiments : JoVE, (59), 3502. [Link]

-

BPS Bioscience. CRE/CREB Reporter Kit (cAMP/PKA Signaling Pathway). [Link]

-

Zhao, X., & Lazarova, T. (2011). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current chemical genomics, 5, 81–91. [Link]

-

Wikipedia. Trifluoperazine. [Link]

-

Ladwig, F., & Sauter, M. (2017). Pull-down Assay to Characterize Ca2+/Calmodulin Binding to Plant Receptor Kinases. Methods in molecular biology (Clifton, N.J.), 1621, 159–169. [Link]

-

JoVE. Pull-down: Calmodulin-Binding Proteins l Protocol Preview. [Link]

-

Mao, L., Wang, Y., Yao, Y., Zeng, Y., Cheng, S., Zhang, Y., ... & Sheng, W. (2022). The Food and Drug Administration-approved antipsychotic drug trifluoperazine, a calmodulin antagonist, inhibits viral replication through PERK-eIF2α axis. Frontiers in microbiology, 13, 979904. [Link]

-

Suzuki, E., Nakagawasai, O., Onogi, H., Arai, Y., Nemoto, W., Takahashi, K., ... & Tan-No, K. (2019). The antipsychotic trifluoperazine reduces marble-burying behavior in mice via D2 and 5-HT2A receptors: Implications for obsessive-compulsive disorder. Pharmacology, biochemistry, and behavior, 181, 1-7. [Link]

-

Redfern-Nichols, T., & Charlton, S. J. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science, 138(2), jcs261947. [Link]

-

Wang, H., & Storm, D. R. (2003). Optimization of a cAMP response element signal pathway reporter system. Molecular and cellular neurosciences, 24(2), 205-211. [Link]

-

Medsimplified. Pharmacology of Trifluoperazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. [Link]

-